[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate typically involves multiple steps. One common method starts with the regioselective ring-opening reaction of isosorbide with trimethylsilyl iodide in the presence of acetone, followed by intramolecular nucleophilic substitution to form the corresponding epoxide. The final step involves the formation of the benzoate ester through a reaction with benzonitrile in the presence of boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(3aR,5R,6S,6aR)-2,2-dimethyl-6-(tosyloxy)tetrahydrofuro[3,2-d][1,3]dioxol-5-yl]methyl benzoate
- [(3aR,4R,6aR)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-phenyl-4,5-dihydrooxazole
Uniqueness
[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16O6 |
---|---|
Molecular Weight |
292.28 g/mol |
IUPAC Name |
[(3aR,5R,6aS)-2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]methyl benzoate |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3/t10-,12-,14-/m1/s1 |
InChI Key |
YOGBWRUAHKADCO-MPKXVKKWSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)O[C@@H](C2=O)COC(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.